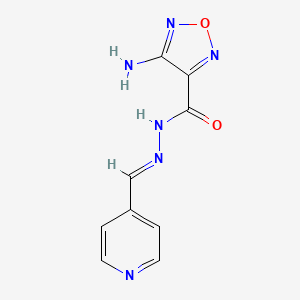

![molecular formula C18H22N2O2 B5591477 N-[4-(diethylamino)phenyl]-3-methoxybenzamide](/img/structure/B5591477.png)

N-[4-(diethylamino)phenyl]-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-[4-(diethylamino)phenyl]-3-methoxybenzamide often involves structural modifications to enhance certain properties like receptor affinity. For example, a study on derivatives of a closely related compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, showed that modifications to the amide bond and alkyl chain could significantly affect dopamine D(4) receptor affinity, highlighting the delicate balance in chemical structure and receptor interaction (Perrone et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(diethylamino)phenyl]-3-methoxybenzamide, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been analyzed through X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions on molecular geometry, illustrating how the arrangement of molecules in the crystal structure can impact bond lengths, angles, and dihedral angles, thereby affecting the chemical's physical and reactive properties (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-[4-(diethylamino)phenyl]-3-methoxybenzamide derivatives often involve the exploration of their binding profiles and affinities to various receptors. For instance, modifications in the structure of similar compounds have been shown to impact their affinity towards dopamine D4 receptors, which can guide the development of new therapeutic agents (Perrone et al., 1998).

Physical Properties Analysis

The physical properties, such as molar refraction and polarizability, of related compounds like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, have been studied to understand their interaction with light and electromagnetic fields. Such properties are crucial for understanding the compound's behavior in various solvents and conditions, influencing its application in different scientific and industrial contexts (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of N-[4-(diethylamino)phenyl]-3-methoxybenzamide and its derivatives, such as reactivity, stability, and interaction with biological systems, are fundamental areas of research. Studies on related compounds have delved into their binding affinities and selectivity towards specific receptors, providing insights into their potential therapeutic applications and the underlying chemical interactions that govern their behavior (Perrone et al., 1998).

Applications De Recherche Scientifique

Radioiodinated Derivatives for Melanoma Imaging

Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have been investigated for their high uptake in melanoma, showing potential for improved imaging and possibly for therapeutic applications. These compounds, particularly when modified with specific phenyl substituents, demonstrate significant melanoma uptake and tissue selectivity in animal models. The uptake mechanism appears not to be mediated by a specific receptor but may be influenced by factors such as blood clearance rates and metabolic stability. This research suggests a promising avenue for enhancing melanoma imaging techniques, potentially leading to better diagnostic and therapeutic outcomes (Eisenhut et al., 2000).

Transformation and Excretion in Biological Systems

Another aspect of research on N-[4-(diethylamino)phenyl]-3-methoxybenzamide focuses on its transformation and excretion in biological systems, as seen in studies involving metoclopramide, a compound with a similar structure. Understanding the metabolic fate of such compounds in organisms can provide insights into their safety, efficacy, and potential side effects. Studies have identified various metabolites and transformation products, shedding light on the drug's metabolic pathways and the impact of structural modifications on its biological behavior (Arita et al., 1970).

Antioxidant and Antiviral Properties

Further research delves into the antioxidant and antiviral properties of amino-substituted benzamide derivatives, including those structurally related to N-[4-(diethylamino)phenyl]-3-methoxybenzamide. These studies explore the compounds' potential in scavenging free radicals and inhibiting viral activities, highlighting the broader pharmacological applications of benzamide derivatives beyond their initial scope. Such investigations contribute to the development of new therapeutic agents with diverse biological activities (Perin et al., 2018).

Propriétés

IUPAC Name |

N-[4-(diethylamino)phenyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-4-20(5-2)16-11-9-15(10-12-16)19-18(21)14-7-6-8-17(13-14)22-3/h6-13H,4-5H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPZLXMPIZPVST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5591394.png)

![4-{5-[(4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5591395.png)

![8-chloro-2-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]methyl}quinoline](/img/structure/B5591403.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5591407.png)

![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5591418.png)

![4-chloro-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5591428.png)

![N-methyl-3-(1H-pyrazol-1-ylmethyl)-N-[1-(1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B5591434.png)

![ethyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5591440.png)

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]pyrrolidin-3-amine](/img/structure/B5591455.png)

![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5591481.png)

![3-ethyl-6-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5591489.png)

![methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5591497.png)

![1-(2-methoxyphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5591500.png)